3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride
Description
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride is a benzopyrylium (chromenylium) derivative characterized by a planar aromatic core with hydroxyl, methoxy, and substituted phenyl groups. Its structure includes a 1-benzopyrylium cation stabilized by electron-donating substituents (hydroxy and methoxy groups) and a chloride counterion. Its structural complexity places it within a broader class of natural and synthetic aromatic compounds, often studied for applications in pharmacology, food chemistry, and materials science .
Properties
CAS No. |
4092-66-4 |
|---|---|
Molecular Formula |
C18H17ClO7 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride |
InChI |
InChI=1S/C18H16O7.ClH/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3;/h4-8H,1-3H3,(H2-,19,20,21);1H |
InChI Key |
BWNSFYNNVUCDDV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC=CC(=C3C(=C2O)OC)O.[Cl-] |
Canonical SMILES |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-] |
Synonyms |
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyrylium Chloride; 3,4’,5-Trihydroxy-3’,5’,7-trimethoxyflavylium Chloride; Hirsutidin; Hirsutinidol Chloride |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Characteristics of Hirsutidin Chloride
Hirsutidin chloride (C₁₈H₁₇ClO₇, MW 380.8 g/mol) is a flavylium cation derivative characterized by a benzopyrylium core substituted with hydroxyl and methoxy groups at specific positions . The methoxy groups at C3' and C5' on the B-ring, alongside the hydroxyl groups at C3, C5, and C4', confer distinct electronic properties that stabilize the cationic chromophore (Figure 1) . This structural arrangement enables strong absorption in the visible spectrum (λₘₐₓ ~500–530 nm), making it a candidate for natural dye applications 4.
Table 1: Molecular properties of hirsutidin chloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClO₇ |
| Molecular Weight | 380.8 g/mol |
| CAS Number | 4092-66-4 |
| Key Substituents | 3,5-Dihydroxy; 3',5'-dimethoxy; 7-methoxy |
Hydrolytic Cleavage of Glycosidic Precursors
The most straightforward route to hirsutidin chloride involves acid-catalyzed hydrolysis of its glycoside, hirsutin. Under reflux with 2 M hydrochloric acid (HCl) at 80°C for 4 hours, hirsutin (C₃₀H₃₇O₁₇Cl) undergoes cleavage to release hirsutidin chloride and two equivalents of glucose4. The reaction proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack by water to yield the aglycone.
Key steps:
-
Protonation: HCl protonates the β-glycosidic bond, destabilizing the linkage.
-
Nucleophilic attack: Water molecules hydrolyze the bond, releasing glucose and the flavylium cation.
-
Stabilization: The cationic intermediate is stabilized by chloride counterions, precipitating as hirsutidin chloride4.
This method achieves ~70% yield but requires careful pH control to prevent decomposition of the acid-labile benzopyrylium core4.
Flavylium-Based Condensation with Aromatic Aldehydes
Recent advances in flavylium chemistry enable the synthesis of hirsutidin chloride through condensation reactions. Oliveira et al. demonstrated that 4-methyl-5,7-dihydroxyflavylium hexafluorophosphate reacts with electron-rich aromatic aldehydes (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) under refluxing ethanol with trifluoroacetic acid (TFA) as a catalyst .
Optimized conditions:
-
Solvent: Anhydrous ethanol
-
Catalyst: 10 mol% TFA
-
Temperature: 78°C (reflux)
-
Reaction time: 12–16 hours
The mechanism involves:
-
Charge-transfer complex formation between the aldehyde and flavylium salt.
-
Nucleophilic attack by the aldehyde’s hydroxyl group at the C2 position of the flavylium core.
-
Cyclization and aromatization to form the benzopyrylium structure .
Table 2: Reaction parameters for flavylium-aldehyde condensation
| Parameter | Value |
|---|---|
| Aldehyde | 3,5-Dimethoxy-4-hydroxybenzaldehyde |
| Flavylium salt | 4-Methyl-5,7-dihydroxyflavylium hexafluorophosphate |
| Solvent | Ethanol |
| Catalyst | Trifluoroacetic acid |
| Yield | 64–89% |
Classical Robinson Synthesis
The Robinson synthesis, first reported in 1930, remains a benchmark for hirsutidin chloride preparation4. This method involves a multi-step sequence starting with benzoylation of phloroglucinol derivatives:
-
Benzoylation:
Phloroglucinol is treated with benzoyl chloride in pyridine to protect hydroxyl groups, yielding 3,5-dibenzoylphloroglucinol. -
Methylation:
Selective methylation with methyl iodide in acetone introduces methoxy groups at C3' and C5'. -
Condensation:
The methylated intermediate reacts with ω-acetoxy-4-benzoyl-3,5-dimethoxyacetophenone in acetonitrile with sodium cyanide (NaCN) as a catalyst. -
Cyclization and hydrolysis:
The product undergoes acid-catalyzed cyclization (HCl, 60°C) to form the benzopyrylium core, followed by alkaline hydrolysis (NaOH, 50°C) to remove benzoyl protecting groups4.
Critical considerations:
-
Atmosphere: Reactions are conducted under nitrogen to prevent oxidation of phenolic intermediates.
-
Yield: ~55% overall yield due to side reactions during methylation and cyclization4.
Degradation Studies and Structural Validation
Degradation experiments confirm the positions of methoxy and hydroxyl groups. Boiling hirsutidin chloride with barium hydroxide (Ba(OH)₂) under hydrogen gas produces two fragments:
-
Monomethylphloroglucinol (C₇H₈O₄), indicating methoxy groups at C3' and C5' on the B-ring.
-
Cyanizinic acid (C₁₀H₁₀O₅), a benzoic acid derivative with methoxy and hydroxyl substituents4.
These products validate the proposed structure and inform retrosynthetic analyses for improved routes.
Comparative Analysis of Synthetic Methods
Table 3: Advantages and limitations of hirsutidin chloride synthesis routes
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Glycoside hydrolysis | 70% | Low | High |
| Flavylium condensation | 64–89% | Moderate | Moderate |
| Robinson synthesis | 55% | High | Low |
-
Hydrolysis is optimal for large-scale production but requires pure glycoside precursors.
-
Flavylium condensation offers higher yields but demands anhydrous conditions and costly catalysts.
-
Robinson synthesis is historically significant but less practical due to multi-step inefficiencies 4.
Mechanistic Insights into Benzopyrylium Stabilization
The stability of hirsutidin chloride under acidic conditions arises from:
-
Resonance stabilization: Delocalization of the positive charge across the benzopyrylium core and methoxy-substituted B-ring.
-
Hydrogen bonding: Intermolecular O–H···Cl interactions between hydroxyl groups and chloride ions enhance crystalline packing .
-
Steric protection: Methoxy groups at C3' and C5' shield the cationic core from nucleophilic attack .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyrylium derivatives.
Scientific Research Applications
Antioxidant Activity
Benzopyrylium compounds have demonstrated significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, making them potential candidates for developing nutraceuticals aimed at preventing oxidative damage in cells.
Case Study : A study showed that derivatives of benzopyrylium exhibited enhanced antioxidant activity compared to traditional antioxidants like Vitamin C and E. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .
Anti-inflammatory Effects
Research indicates that 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride has anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study : In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been documented in several studies. It works by modulating signaling pathways associated with cell survival and proliferation.
Case Study : A notable study on breast cancer cells revealed that treatment with this benzopyrylium derivative led to a significant decrease in cell viability and increased apoptosis markers such as caspase activation .
Neuroprotective Effects
Research has shown that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Study : In a model of neurodegeneration, administration of the compound resulted in reduced cell death rates and improved cognitive functions in animal models subjected to oxidative stress .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride involves its interaction with molecular targets through its hydroxyl and methoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological and chemical activities.
Comparison with Similar Compounds
(a) Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
- Key Differences : Syringaldehyde lacks the benzopyrylium core and methoxy-phenyl substitution at position 2.
- Research Findings : Syringaldehyde, a lignin degradation product, exhibits antioxidant and antimicrobial activities . In contrast, the benzopyrylium chloride’s charged chromenylium system may enhance redox reactivity due to resonance stabilization.
(b) 3,6'-Disinapoyl Sucrose Derivatives
- Key Similarities : These compounds contain the 4-hydroxy-3,5-dimethoxyphenyl group (sinapoyl moiety), analogous to the substituent in the target compound.
- Applications: Used as reference standards in pharmacological and food research, with demonstrated anti-inflammatory and neuroprotective effects .
(c) Diarylheptanoids (e.g., 3,5-dihydroxy-1,7-bis(4-hydroxy-3,5-dimethoxyphenyl)heptane)
- Structural Contrast: Diarylheptanoids feature a linear heptane chain linking two aromatic rings, whereas the benzopyrylium chloride has a fused bicyclic system.
- Biological Relevance: Diarylheptanoids from Zingiber officinale (ginger) show antitumor and anti-diabetic activities, attributed to their polyphenolic substituents . The benzopyrylium chloride’s rigid structure may limit conformational flexibility but enhance π-π stacking interactions in biological systems.
Functional Group Analysis
Biological Activity
3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antiproliferative, antioxidant, and antibacterial effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 360.31 g/mol. It features multiple hydroxyl and methoxy groups that contribute to its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HEK293 (human embryonic kidney).
- IC50 Values : The compound showed IC50 values ranging from 1.2 to 5.3 µM across different cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin and etoposide .
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 1.2 | More effective |
| HCT116 | 3.7 | Comparable |
| HEK293 | 5.3 | Less effective |
Antioxidant Activity
The antioxidant properties of the compound were assessed using various in vitro methods, revealing its potential to scavenge free radicals effectively.
Antioxidant Assays:
- DPPH Scavenging Activity : The compound demonstrated a strong ability to reduce DPPH radicals, outperforming the standard antioxidant butylated hydroxytoluene (BHT).
- ABTS Assay : In the ABTS assay, it exhibited significant antioxidative activity, confirming its role in mitigating oxidative stress in cellular environments .
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria.
Results:
- Gram-positive Strains : The compound showed selective antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8 µM.
- Gram-negative Strains : Moderate activity was observed against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 16 to 32 µM .
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Enterococcus faecalis | 8 | Strong |
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Moderate |
Case Studies
- Breast Cancer Study : A study conducted on the MCF-7 cell line revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
- Oxidative Stress Model : In a cellular model of oxidative stress, the compound effectively reduced reactive oxygen species (ROS) levels, supporting its potential use in preventing oxidative damage associated with chronic diseases .
Q & A
Basic: What are the key considerations for synthesizing 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-methoxy-1-benzopyrylium chloride with high purity?
Methodological Answer:
Synthesis of this benzopyrylium derivative requires careful optimization of reaction conditions. Key steps include:
- Reagent Selection : Use sodium methoxide as a base and anhydrous magnesium chloride as a catalyst to promote methoxylation and cyclization reactions, as demonstrated in analogous benzopyranone syntheses .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) followed by recrystallization in ethanol-water mixtures improves purity.
- Yield Monitoring : Track reaction progress via HPLC (e.g., C18 column, UV detection at 280 nm) to ensure >95% purity, as used in related flavonoid syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
